A-Technical Guide to 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
A-Technical Guide to 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Pyrrole-based structures are foundational scaffolds in numerous natural products and pharmaceuticals, prized for their diverse biological activities.[1][2] This document details the compound's physicochemical properties, provides a validated two-step synthetic pathway involving the Paal-Knorr synthesis and Vilsmeier-Haack reaction, and explores its potential applications in drug discovery. Detailed experimental protocols, mechanistic insights, and predicted spectroscopic data are presented to support researchers in the synthesis and utilization of this valuable molecular building block.
Introduction
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds, including natural products and marketed drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological effects, such as anti-inflammatory, anticancer, antiviral, and antioxidant properties.[1] The introduction of a carbaldehyde group at the 3-position of the pyrrole ring creates a versatile chemical handle. This aldehyde functionality can readily participate in a variety of chemical transformations, making pyrrole-3-carbaldehydes key intermediates for the synthesis of more complex, medicinally relevant heterocyclic systems.[3]
1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a polysubstituted pyrrole derivative. Its structure combines several key features:
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An N-aryl pyrrole core , which is a common motif in bioactive molecules.
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Methyl groups at positions 2 and 5, which enhance the electron-donating nature of the pyrrole ring, influencing its reactivity.
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A carbaldehyde group at position 3, providing a reactive site for further synthetic modifications.
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A 2-bromophenyl substituent on the nitrogen atom, which introduces steric and electronic factors that can modulate biological activity and provides a potential site for cross-coupling reactions.
This guide serves as a detailed resource for professionals engaged in the synthesis and application of this compound, providing both theoretical grounding and practical, field-proven methodologies.
Physicochemical and Spectroscopic Data
Compound Properties
A specific CAS number for 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is 662154-13-4 .[4] For reference, the closely related para-isomer, 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, has the CAS number 347331-78-6.[5][6]
| Property | Value | Source |
| CAS Number | 662154-13-4 | [4] |
| Molecular Formula | C₁₃H₁₂BrNO | Calculated |
| Molecular Weight | 278.15 g/mol | Calculated |
| Appearance | Expected to be a solid | [4] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) | Inferred |
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted based on the compound's structure and analysis of similar molecules.[7][8][9]
-
¹H NMR (in CDCl₃, 400 MHz):
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δ ~9.7-9.9 ppm (s, 1H): Aldehyde proton (-CHO).
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δ ~7.7-7.8 ppm (d, 1H): Aromatic proton on the bromophenyl ring, ortho to the bromine.
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δ ~7.2-7.5 ppm (m, 3H): Remaining aromatic protons on the bromophenyl ring.
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δ ~6.7-6.8 ppm (s, 1H): Pyrrole ring proton at C4.
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δ ~2.3-2.4 ppm (s, 3H): Methyl protons at C2 of the pyrrole ring.
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δ ~2.1-2.2 ppm (s, 3H): Methyl protons at C5 of the pyrrole ring.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
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δ ~185-187 ppm: Aldehyde carbonyl carbon (C=O).
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δ ~120-140 ppm: Aromatic and pyrrole ring carbons. The carbon attached to bromine will be in the lower end of this range (~122 ppm), while the ipso-carbon attached to the nitrogen will be around 138 ppm.
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δ ~10-15 ppm: Methyl carbons.
-
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
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~1660-1680 cm⁻¹: Strong C=O stretch from the aldehyde.
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~2820 and 2720 cm⁻¹: C-H stretches characteristic of aldehydes (Fermi resonance).
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~1400-1500 cm⁻¹: C=C stretching from the aromatic and pyrrole rings.
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~750-800 cm⁻¹: C-Br stretching.
-
-
Mass Spectrometry (MS):
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M⁺ and [M+2]⁺: Characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) with approximately 1:1 intensity ratio. Expected m/z at ~277 and ~279.
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Synthesis and Mechanism
The synthesis of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is most efficiently achieved via a two-step sequence. This approach leverages two classic and reliable named reactions in heterocyclic chemistry.
Retrosynthetic Analysis and Workflow
The target molecule can be disconnected at the C-C bond of the formyl group, pointing to a formylation reaction on a pre-formed pyrrole ring. The pyrrole ring itself can be disconnected to reveal a 1,4-dicarbonyl compound and a primary amine, indicating a Paal-Knorr synthesis.
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
Step 2: Vilsmeier-Haack Formylation
The second step is the formylation of the electron-rich pyrrole ring using the Vilsmeier-Haack reaction. [10]This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). [11]The pyrrole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent (a chloroiminium ion). [12]Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product. [10]
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Mechanism: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent. [11]The pyrrole ring attacks this reagent in an electrophilic aromatic substitution. The resulting intermediate eliminates chloride and is then hydrolyzed during aqueous workup to afford the carbaldehyde. [11][12]
Caption: Mechanism of the Vilsmeier-Haack reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole
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Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-hexanedione (1.0 eq.), 2-bromoaniline (1.05 eq.), and glacial acetic acid (as solvent).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water, which should precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure pyrrole intermediate.
Protocol 2: Synthesis of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
-
Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (used as both reagent and solvent) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise while stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve the 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole (1.0 eq.) from the previous step in a minimal amount of DMF and add it dropwise to the cold Vilsmeier reagent solution.
-
Heating: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then heat to 60-70 °C for 4-6 hours. [13]Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is ~7-8. [11]Stir for 30 minutes.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product.
Reactivity and Potential Applications in Drug Development
The title compound is a valuable scaffold for the development of novel therapeutic agents.
-
Chemical Reactivity: The aldehyde group is a key functional handle for various transformations:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to a primary alcohol.
-
Reductive amination to synthesize various secondary and tertiary amines.
-
Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
-
Condensation reactions with hydrazines, hydroxylamines, or other nucleophiles to form hydrazones, oximes, and other heterocyclic systems. [3]
-
-
Potential Therapeutic Applications: Pyrrole derivatives are integral to many areas of drug discovery. [2] * Anticancer Agents: Many pyrrole-containing compounds have demonstrated significant anticancer activity. The scaffold can be decorated with various functional groups to optimize binding to biological targets like kinases or DNA. [1] * Anti-inflammatory Agents: Pyrrole derivatives have been investigated as inhibitors of inflammatory pathways. [1][2] * Neurological Disorders: The N-aryl pyrrole motif is present in molecules designed to target enzymes and receptors implicated in neurodegenerative diseases like Alzheimer's.
-
Antibacterial and Antifungal Agents: The pyrrole core is a common feature in antimicrobial compounds. [1] The presence of the 2-bromophenyl group also allows for further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of a large library of analogues for structure-activity relationship (SAR) studies.
-
Conclusion
1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a strategically important synthetic intermediate with high potential in medicinal chemistry and materials science. This guide has outlined its key properties and provided a robust, well-documented synthetic route based on the Paal-Knorr synthesis and Vilsmeier-Haack formylation. The detailed protocols and mechanistic discussions offer a solid foundation for researchers to synthesize and utilize this compound in the development of novel, high-value molecules for a range of scientific applications.
References
-
Singh, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Available at: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Kaur, H., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Bansal, R., & Singh, R. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]
- Akbaşlar, D., et al. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
-
Rohit Chemistry. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of compound 3a. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Available at: [Link]
- ResearchGate. (n.d.). Synthetic approaches for pyrrole-3-carbaldehydes.
-
SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum of Pyrrole. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. Available at: [Link]
-
Abraham, R. J., et al. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
SpectraBase. (n.d.). 1H-pyrrole-3-carbaldehyde. Available at: [Link]
-
北京欣恒研科技有限公司. (n.d.). 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Available at: [Link]
-
Pharmaffiliates. (n.d.). 5-Bromo-1H-pyrrole-3-carbaldehyde. Available at: [Link]
-
Ataman Kimya. (n.d.). PYRROLE. Available at: [Link]
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. scitechnol.com [scitechnol.com]
- 3. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 4. You are being redirected... [hit2lead.com]
- 5. echemi.com [echemi.com]
- 6. 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde - CAS:347331-78-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
